Urocanic acid-13C3
Description
Contextualization of Urocanic Acid Isomers in Biological Systems
Urocanic acid, a derivative of the amino acid histidine, exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. wikipedia.orgontosight.aiontosight.ai In biological systems, particularly the skin, trans-urocanic acid is the naturally occurring and predominant form. wikipedia.orghmdb.ca It is synthesized from L-histidine through the action of the enzyme histidine ammonia-lyase. wikipedia.org A primary function of trans-urocanic acid in the stratum corneum is to act as a natural sunscreen, absorbing ultraviolet (UV) B radiation. wikipedia.orgresearchgate.net
Upon exposure to UVB radiation, trans-urocanic acid undergoes a photoisomerization process, converting it into cis-urocanic acid. wikipedia.orgtaylorandfrancis.com This conversion is a key event, as the two isomers possess distinct biological activities. While trans-urocanic acid is considered a photoprotectant, cis-urocanic acid is recognized for its immunomodulatory properties. wikipedia.orgresearchgate.net The accumulation of cis-urocanic acid in the skin following UV exposure has been linked to the suppression of certain immune responses. taylorandfrancis.comnih.gov The metabolism of these isomers also differs; the liver contains the enzyme urocanase, which metabolizes trans-urocanic acid, but this enzyme does not act on the cis isomer. wikipedia.orguchile.cl This metabolic difference contributes to the systemic effects observed after the formation of cis-urocanic acid in the skin.
Significance of Cis-Urocanic Acid in Contemporary Biochemical and Immunological Research Paradigms
Cis-urocanic acid has emerged as a molecule of significant interest in modern biochemical and immunological research due to its role as a key mediator of UV-induced immunosuppression. nih.govnih.gov Research has demonstrated that cis-urocanic acid can suppress cell-mediated immunity, a critical component of the body's defense against various pathogens and cancerous cells. taylorandfrancis.comnih.gov
A pivotal discovery in understanding its mechanism of action was the identification of the serotonin (B10506) 5-HT2A receptor as a target for cis-urocanic acid. nih.govpnas.org Studies have shown that cis-urocanic acid binds to this receptor with high affinity, initiating a signaling cascade that contributes to its immunosuppressive effects. nih.govpnas.org This interaction provides a molecular basis for how a substance produced in the skin can exert systemic immunological changes.
Furthermore, research has explored the signaling pathways modulated by cis-urocanic acid. It has been shown to influence the production of various cytokines, including enhancing the secretion of the anti-inflammatory cytokine IL-10 by CD4+ T cells. aai.org In other cellular contexts, such as human corneal epithelial cells, cis-urocanic acid has been found to suppress the SAPK/JNK signaling pathway, which is involved in inflammatory and apoptotic responses. nih.gov In bladder carcinoma cells, it has been observed to promote the ERK and JNK signaling pathways by inhibiting phosphatases, leading to cell cycle arrest and cell death. cancer.govnih.gov The potential of cis-urocanic acid and its isomers to serve as biomarkers for UV radiation exposure is also an active area of investigation. escholarship.orgdtu.dk
Rationale for Stable Isotope Labeling in Cis-Urocanic Acid Studies: An Overview of [13C3] Applications
The use of stable isotope labeling, particularly with carbon-13 (¹³C), has become an indispensable tool in metabolomics and biochemical research. tandfonline.comnih.gov Incorporating ¹³C atoms into a molecule like cis-urocanic acid to create cis-urocanic acid-[13C3] offers several distinct advantages for scientific investigation. alfa-chemistry.commedchemexpress.com
Stable isotope-labeled compounds serve as powerful tracers in metabolic studies. alfa-chemistry.com By introducing [13C3]-labeled cis-urocanic acid into a biological system, researchers can accurately track its metabolic fate, including its distribution, breakdown, and excretion. alfa-chemistry.com This is crucial for understanding how the body processes this immunomodulatory molecule.
In quantitative analyses, particularly those using mass spectrometry, [13C3]-labeled cis-urocanic acid is an ideal internal standard. medchemexpress.comsigmaaldrich.com Because it is chemically identical to the unlabeled (native) form but has a different mass, it can be added to a sample at a known concentration. This allows for precise and accurate quantification of the endogenous levels of cis-urocanic acid, correcting for any sample loss or variation during the analytical process. acs.org This is especially important when measuring low concentrations of the analyte in complex biological matrices like tissue or biofluids. nih.gov
Furthermore, stable isotope labeling aids in the elucidation of molecular structures and the identification of unknown metabolites. nih.govdoi.org The characteristic isotopic pattern generated by a ¹³C-labeled compound in a mass spectrometer helps to confirm the elemental composition of a molecule and can be used to identify novel metabolites derived from the labeled precursor. nih.govboku.ac.at This approach enhances the confidence in metabolite identification and the mapping of metabolic pathways. tandfonline.com
Interactive Data Table: Research Findings on Urocanic Acid Isomers
| Finding | Isomer(s) Involved | Research Focus | Key Outcome | Reference(s) |
| Photoisomerization | Trans-Urocanic Acid, Cis-Urocanic Acid | Photobiology | Trans-urocanic acid converts to cis-urocanic acid upon UVB exposure. | wikipedia.orgtaylorandfrancis.com |
| Immunomodulation | Cis-Urocanic Acid | Immunology | Cis-urocanic acid suppresses cell-mediated immunity. | taylorandfrancis.comnih.gov |
| Receptor Binding | Cis-Urocanic Acid | Biochemistry | Cis-urocanic acid binds to the 5-HT2A serotonin receptor. | nih.govpnas.org |
| Cytokine Regulation | Cis-Urocanic Acid | Immunology | Enhances IL-10 production in activated CD4+ T cells. | aai.org |
| Signal Transduction | Cis-Urocanic Acid | Cell Biology | Suppresses the JNK signaling pathway in corneal cells. | nih.gov |
| Signal Transduction | Cis-Urocanic Acid | Cancer Biology | Promotes ERK and JNK signaling in bladder carcinoma cells. | cancer.govnih.gov |
| Biomarker Potential | Cis-Urocanic Acid, Trans-Urocanic Acid | Clinical Science | The ratio of cis- to trans-urocanic acid can indicate recent UV exposure. | escholarship.orgdtu.dk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+/i1+1,2+1,6+1 |
InChI Key |
LOIYMIARKYCTBW-QMIQAWNJSA-N |
Isomeric SMILES |
C1=C(NC=N1)/[13CH]=[13CH]/[13C](=O)O |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O |
Origin of Product |
United States |
Biosynthesis, Metabolic Pathways, and Isomerization of Urocanic Acid
Enzymatic Formation of Urocanic Acid from L-Histidine
The initial synthesis of urocanic acid in biological systems is an enzymatic process that begins with the amino acid L-histidine. This conversion is the first step in the catabolic pathway for histidine. ontosight.aiwikipedia.org
The formation of urocanic acid is catalyzed by the cytosolic enzyme histidine ammonia-lyase (HAL), also known as histidase. wikipedia.orgavantorsciences.com This enzyme facilitates a non-oxidative deamination of L-histidine, which involves the elimination of an ammonia (B1221849) molecule to produce trans-urocanic acid. ontosight.ainih.gov The reaction is the primary step in the degradation pathway of histidine. ebi.ac.uk The catalytic mechanism of HAL is dependent on a unique cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from amino acid residues within the enzyme itself. ebi.ac.uk Defects in the HAL enzyme lead to a condition called histidinemia, characterized by elevated histidine levels and reduced concentrations of urocanic acid. avantorsciences.comnih.gov
The direct precursor for urocanic acid synthesis is the essential amino acid L-histidine. ontosight.ainih.gov In the skin, a major source of L-histidine for this process is the breakdown of filaggrin, a histidine-rich protein found in the stratum corneum. wikipedia.orgresearchgate.net The enzymatic action of histidase on L-histidine directly yields the trans isomer of urocanic acid as the initial biochemical intermediate. ontosight.aiphotobiology.com This trans-urocanic acid accumulates in the epidermis, as the enzyme responsible for its further degradation, urocanase, is absent in this tissue. researchgate.net
Photoisomerization Mechanisms of Trans-Urocanic Acid to Cis-Urocanic Acid
The conversion of the initially synthesized trans-urocanic acid to its cis isomer is not an enzymatic process but is driven by exposure to ultraviolet (UV) radiation. This photoisomerization is a key event, as the resulting cis-urocanic acid has distinct biological properties. nih.gov
Exposure to UV radiation, particularly in the UVB (280-315 nm) and UVA (320-400 nm) ranges, induces the isomerization of trans-urocanic acid to cis-urocanic acid. nih.govnih.govpnas.org This process occurs prominently in the upper layers of the skin, where trans-urocanic acid is abundant. researchgate.netnih.gov The efficiency of this photoisomerization is highly dependent on the wavelength of the UV light, with the maximal effectiveness observed in the 300-315 nm range. nih.gov The conversion continues in a dose-dependent manner until a photostationary state is achieved, at which point the quantities of the two isomers are roughly equal. researchgate.netnih.govresearchgate.net Studies have shown that even low doses of UV radiation can lead to significant production of cis-urocanic acid, with higher relative production in individuals with lighter skin pigmentation at lower UV doses. nih.gov
Table 1: Research Data on Trans- to Cis-Urocanic Acid Photoisomerization
| Parameter | Observation | Source |
|---|---|---|
| Optimal Wavelength for Isomerization | Maximal efficiency for trans-to-cis conversion is at 300-315 nm. | nih.gov |
| Quantum Yield Wavelength Dependence | The quantum yield for E/Z (trans/cis) isomerization of urocanic acid in aqueous solution strongly increases with wavelength, while its methyl ester (Me-UA) shows the opposite behavior. | photobiology.com |
| Photostationary State (In Vitro) | Under irradiation with a high-pressure Hg lamp, a photostationary state was reached after ~30 minutes, with approximately 54% cis-UCA and 46% trans-UCA. | researchgate.net |
| Photostationary State (In Vivo) | Upon UV exposure, the percentage of cis-UCA in rat skin increases from about 10% to 40% of the total urocanic acid. | nih.gov |
| Effect of UV Dose (Human Skin) | With 3.6 standard erythema doses (SED), the relative production of cis-UCA approaches the maximum obtainable, regardless of skin type. | nih.gov |
The study of urocanic acid photoisomerization heavily relies on advanced spectroscopic techniques. researchgate.netnih.gov Methods like fluorescence excitation and dispersed emission spectroscopy have been instrumental in investigating the complex photochemistry and identifying the distinct electronic states involved in the conversion. acs.org Research has shown that excitation at different wavelengths can populate different electronic states, leading to varying isomerization efficiencies. acs.orgresearchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify the trans and cis isomers following UV exposure, both in vitro and in vivo. researchgate.net More recently, Raman spectroscopy has been employed for in vivo measurement of both isomers in the stratum corneum. acs.org
The use of stable isotope-labeled compounds like Cis-Urocanic Acid-[13C3] is particularly significant in this field. medchemexpress.comsigmaaldrich.com The known mass shift (M+3) of this labeled standard makes it an ideal internal standard for quantification in mass spectrometry-based assays. sigmaaldrich.comsigmaaldrich.com This allows researchers to accurately trace the metabolic fate of cis-urocanic acid and study the dynamics of its formation and degradation with high precision. medchemexpress.comchemie-brunschwig.ch
Table 2: Properties of Cis-Urocanic Acid-[13C3]
| Property | Value | Source |
|---|---|---|
| Synonym | cis-UCA-13C3, cis-3-(1H-imidazol-4-yl)-2-propenoic acid-13C3 | sigmaaldrich.com |
| CAS Number | 1173097-34-1 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | 13C3C3H6N2O2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 141.10 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Isotopic Purity | 99 atom % 13C | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 226-228 °C | sigmaaldrich.comsigmaaldrich.com |
| Mass Shift | M+3 | sigmaaldrich.comsigmaaldrich.com |
| Primary Application | Suitable for mass spectrometry (MS) as an internal standard. | sigmaaldrich.comsigmaaldrich.com |
Catabolic Pathways and Degradation of Urocanic Acid
Following its synthesis and potential isomerization, urocanic acid is subject to further metabolic breakdown, primarily in the liver. wikipedia.org The catabolic pathway for cis-urocanic acid can differ from that of its trans isomer.
In the liver, trans-urocanic acid is acted upon by the enzyme urocanate hydratase (urocanase). wikipedia.org This enzyme hydrates the double bond of trans-urocanic acid to form 4-imidazolone-5-propionic acid. wikipedia.orgresearchgate.net This intermediate is then further metabolized to ultimately yield L-glutamic acid, marking the sole major catabolic pathway for urocanic acid in rats. wikipedia.orgcdnsciencepub.comcdnsciencepub.com
The degradation of cis-urocanic acid is more complex. While the liver pathway primarily targets the trans isomer, certain microorganisms, including bacteria found on the skin like Micrococcus luteus, can metabolize both isomers. nih.gov Some of these bacteria possess a novel enzyme, cis-urocanic acid isomerase, which converts the cis form back into the trans isomer. nih.gov This conversion allows cis-urocanic acid to enter the conventional histidine degradation pathway via urocanase. researchgate.netnih.gov
Enzymatic Hydrolysis by Urocanase and Imidazolonepropionate Hydrolase
The catabolism of urocanic acid is a key step in the broader pathway of L-histidine degradation. The enzyme urocanase (also known as urocanate hydratase or imidazolonepropionate hydrolase) catalyzes the second step in this pathway. researchgate.nethmdb.ca Specifically, urocanase facilitates the hydration of urocanate to 4,5-dihydro-4-oxo-5-imidazolepropionate (commonly known as imidazolonepropionate). researchgate.net This enzymatic reaction is crucial for processing urocanic acid derived from histidine.
Following the action of urocanase, the resulting imidazolonepropionate is further metabolized by the enzyme imidazolonepropionate hydrolase. This enzyme hydrolyzes the cyclic imidazolonepropionate to N-formiminoglutamate. researchgate.net The use of Cis-Urocanic Acid-[13C3] in research allows for the direct observation of these sequential enzymatic steps. By tracking the transfer of the 13C-labeled backbone from cis-urocanic acid to imidazolonepropionate and then to N-formiminoglutamate, researchers can quantify the activity and efficiency of urocanase and imidazolonepropionate hydrolase in various tissues or conditions.
Terminal Metabolic Products and Integration into Central Carbon Metabolism (e.g., Glutamic Acid, Alpha-Ketoglutarate)
The metabolic journey of the urocanic acid carbon skeleton culminates in its integration into the central carbon metabolism. The intermediate N-formiminoglutamate is converted into L-glutamate. researchgate.net This conversion is a critical link between amino acid catabolism and core energy pathways.
Glutamic acid is a key metabolite that can be further deaminated or transaminated to form alpha-ketoglutarate, an essential intermediate in the Tricarboxylic Acid (TCA) or Krebs cycle. hmdb.ca By entering the TCA cycle, the carbon atoms originally from urocanic acid can be utilized for energy production or as precursors for the synthesis of other molecules.
Research utilizing isotopic labeling has provided direct evidence for this pathway. nih.gov Studies have demonstrated that urocanic acid can cross the blood-brain barrier and is converted intra-neuronally to glutamate (B1630785). nih.gov The use of a tracer like Cis-Urocanic Acid-[13C3] is instrumental in confirming that the carbon atoms from cis-urocanic acid are incorporated into the glutamate pool and subsequently into alpha-ketoglutarate, thereby validating its role as a precursor for this excitatory neurotransmitter and central metabolite. researchgate.netnih.gov
Microbial Metabolism of Urocanic Acid Isomers in Biological Environments
The skin is populated by a complex community of microorganisms that can significantly influence the fate of host-derived molecules like urocanic acid. nih.govsciencedaily.com The skin microbiome plays an active role in modulating the local concentration of urocanic acid isomers, which has implications for skin health and immune responses. sciencedaily.commedunigraz.at
Identification and Characterization of Bacterial Cis-Urocanic Acid Isomerase Activity
While trans-urocanic acid is enzymatically produced from histidine in the skin, it can be isomerized to cis-urocanic acid by UVB radiation. medunigraz.at Research has revealed that certain bacteria residing on the skin possess the enzymatic machinery to metabolize cis-urocanic acid. nih.gov Some skin microbes contain the enzyme urocanase, which allows them to use cis-urocanic acid as a nutrient source. nih.govmicrobiota-ism.com
Furthermore, a novel bacterial enzyme, cis-urocanic acid isomerase, has been identified in skin-dwelling bacteria such as Micrococcus luteus. nih.gov This enzyme specifically converts the cis-isomer back to the trans-isomer. nih.gov This isomerization provides the bacteria with access to the classical L-histidine degradation pathway, as trans-urocanic acid is the initial substrate for urocanase in that cascade. nih.gov The presence of this isomerase suggests a mechanism by which the skin microbiota can actively alter the balance of urocanic acid isomers, potentially mitigating the immunosuppressive effects associated with the cis form. nih.govewha.ac.kr
Influence of Microbiota on Urocanic Acid Fate in Research Models
The influence of the skin microbiota on urocanic acid metabolism has been explored using various research models. nih.gov Studies involving in vitro cultures, 16S microbiome sequencing, and gnotobiotic-like mouse models have demonstrated that certain bacteria, such as specific strains of Staphylococcus epidermidis, can metabolize cis-urocanic acid via their urocanase (HutU) enzyme. nih.gov This metabolic activity leads to a reduction in the local concentration of cis-urocanic acid on the skin. nih.gov
Advanced Analytical Methodologies for Cis Urocanic Acid and Its Isotopologues
Mass Spectrometry (MS)-Based Approaches for High-Resolution Quantification and Isomer Differentiation
Mass spectrometry has become an indispensable tool for the analysis of urocanic acid and its isotopologues due to its high sensitivity, specificity, and ability to provide structural information. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as cis-Urocanic Acid-[13C3], is crucial for dependable analytical results, especially in LC-MS/MS analysis where achieving low detection limits and rapid run times is essential. sigmaaldrich.comsigmaaldrich.comentegris.com This isotopologue, with its M+3 mass shift, allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis. sigmaaldrich.comsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Isomer Separation and Detection
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov This approach is particularly advantageous for analyzing urocanic acid isomers in complex biological matrices. researchgate.net The development of LC-MS methods enables the analysis of central metabolites on hybrid columns that integrate anion-exchange and hydrophilic interaction chromatography (HILIC) ligands in the stationary phase. nsf.govprotocols.io This can provide enhanced selectivity for polar metabolites, including urocanic acid. nsf.govprotocols.io
The use of isotopically labeled standards is a key aspect of quantitative LC-MS. entegris.com cis-Urocanic Acid-[13C3] serves as an ideal internal standard for the quantification of endogenous cis-urocanic acid. entegris.commedchemexpress.com By adding a known amount of the labeled standard to a sample, the ratio of the unlabeled analyte to the labeled standard can be measured by the mass spectrometer, allowing for accurate determination of the analyte's concentration, even in the presence of ion suppression or enhancement from the sample matrix. nsf.gov Two-dimensional LC (2D-LC) systems combined with stable-isotope labeling MS have also been employed for the quantification of related degradants like trans-urocanic acid. unige.ch
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Urocanic Acid Analysis
Gas chromatography coupled to mass spectrometry (GC-MS) is another widely applied technique for metabolomic analysis, valued for its high resolution, sensitivity, and reproducibility. scielo.brscielo.br In the context of urocanic acid, GC-MS has been utilized in metabolomic studies of skin to understand biochemical changes related to photodamage. scielo.br
A critical step in the analysis of non-volatile metabolites like urocanic acid by GC-MS is derivatization. scielo.brscielo.br This chemical modification process converts the analytes into more volatile and thermally stable compounds suitable for gas chromatography. For instance, a two-step derivatization process involving methoximation followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is commonly used to analyze polar metabolites, including amino acids and organic acids like urocanic acid. The resulting mass spectra can be compared against extensive databases for metabolite identification. hmdb.ca
Table 1: Overview of Mass Spectrometry-Based Methodologies
| Technique | Key Features for Urocanic Acid Analysis | Use of cis-Urocanic Acid-[13C3] | Common Applications |
|---|---|---|---|
| LC-MS/MS | High sensitivity and selectivity; separates isomers prior to detection; minimal sample derivatization required. researchgate.netnih.govnsf.gov | Used as an internal standard for accurate quantification. entegris.commedchemexpress.com | Clinical investigations, metabolomics, pharmacokinetic studies. researchgate.netnih.goventegris.com |
| GC-MS | High resolution and reproducibility; extensive spectral libraries for identification. scielo.brscielo.br | N/A (Labeled standards are used, but the focus is on the technique itself). | Metabolomic studies of skin, analysis of volatile organic compounds. scielo.br |
| CE-MS/MS | High separation efficiency; suitable for charged species like biogenic amines. nih.gov | N/A (Focus on the technique). | Analysis of biogenic amines in food and beverage samples. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Specialized Detection Systems
High-Performance Liquid Chromatography (HPLC) is the most extensively investigated method for the separation and quantification of urocanic acid isomers. researchgate.netnih.gov Its adaptability allows for use with various sample types, including those collected non-invasively from human skin. researchgate.netnih.govresearchgate.net
Ultraviolet (UV) and Photodiode Array (PDA) Detection Strategies for Urocanic Acid Isomers
Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly coupled with HPLC for the analysis of urocanic acid isomers due to the strong UV absorbance of these compounds. researchgate.netresearchgate.net The selection of the detection wavelength is crucial for sensitivity and specificity. Different studies have utilized various wavelengths, often determined by the maximal absorbance of the isomers.
A wavelength of 276 nm was used with a diode array detector for quantifying isomers separated on a Cyclobond I™ 2000 β-Cyclodextrin column. researchgate.netresearchgate.net
Detection at 264 nm was employed for isomers extracted from human skin and separated on a Tosoh ODS 80TS column. nih.govresearchgate.net
A wavelength of 263 nm was used for analyzing isomers in cosmetic emulsions with a C18 column. researchgate.net
In some methods, multiple wavelengths are monitored. For example, while 267 nm was found to be most appropriate for detection, signals at 215 nm and 280 nm were also checked for impurities. apri.com.au
PDA detectors offer the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. uchile.cl
Development of Chromatographic Protocols for Precise Isomer Retention and Resolution
Achieving baseline separation of the structurally similar cis and trans isomers of urocanic acid is a primary goal in methods development. Researchers have explored a variety of stationary phases (columns) and mobile phases to optimize resolution.
Reversed-phase chromatography is a common approach. C18 and C8 columns are frequently used. uchile.clnih.gov For instance, a C-8 column with an ion-pairing reagent in the mobile phase and a gradient elution successfully reduced retention times and separated the isomers from other compounds like histidine. researchgate.net Another study used a C18 column with an isocratic mobile phase of 0.1 M sodium perchlorate (B79767) (pH 3.0)-acetonitrile (98:2, v/v) for analyzing cosmetic emulsions. researchgate.net
Specialized columns, such as those with cyclodextrin-bonded phases, have also been developed to enhance separation. A Cyclobond I™ 2000 β-Cyclodextrin column with a mobile phase of phosphate (B84403) buffer-acetonitrile (15:85 v/v) provided well-resolved peaks free from matrix interference. researchgate.netresearchgate.net The choice of mobile phase composition, pH, and the use of additives like ion-pairing reagents are critical parameters that are adjusted to fine-tune the retention and resolution of the isomers. nih.govresearchgate.net
Table 2: Selected HPLC Protocols for Urocanic Acid Isomer Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference(s) |
|---|---|---|---|---|
| Cyclobond I™ 2000 β-Cyclodextrin | 15:85 v/v solution of phosphate buffer-acetonitrile | 3.0 | 276 | researchgate.netresearchgate.net |
| Tosoh ODS 80TS (C18) | 20 mM KH₂PO₄ with 1 g/L sodium heptanesulfonate (pH 3.7)-acetonitrile (93:7, v/v) | 1.0 | 264 | nih.govresearchgate.net |
| C18 Column | 0.1 M sodium perchlorate (pH 3.0)-acetonitrile (98:2, v/v) | Not Specified | 263 | researchgate.net |
| C-8 Column | Gradient elution with ion-pairing reagent | Not Specified | 210 | researchgate.net |
Ancillary Spectroscopic and Electrophoretic Techniques for Research Applications
Beyond mainstream chromatography-mass spectrometry techniques, other analytical methods have been applied to the study of urocanic acid. researchgate.netnih.gov
Capillary Electrophoresis (CE) has been used for the determination of histidine and urocanic acid isomers in human skin. hmdb.ca This technique separates ions based on their electrophoretic mobility in an electric field. A method coupling capillary electrophoresis with tandem mass spectrometry (CE-MS/MS) was developed for the simultaneous analysis of nine biogenic amines, including urocanic acid, in beer and wine samples. nih.gov The use of a polyvinyl alcohol (PVA)-coated capillary suppressed the electroosmotic flow, leading to increased separation efficiency. nih.gov
Confocal Raman Spectroscopy is another technique mentioned as applicable for the analysis of urocanic acid isomers in human samples, with the particular advantage of allowing for real-time analysis. researchgate.netnih.gov
Applications of Cis Urocanic Acid 13c3 in Metabolic and Mechanistic Research
Stable Isotope Tracer Methodologies in Biochemical Investigations
Stable isotope tracers are indispensable in modern biochemistry for dissecting complex metabolic networks. chromservis.eu By introducing molecules labeled with stable isotopes like carbon-13, researchers can follow the transformation of these molecules through various biochemical reactions, providing a dynamic view of metabolic activity. nih.gov
Principles of Carbon-13 (13C) Labeling for Tracing Metabolic Pathways
Carbon-13 (¹³C) labeling is a powerful technique used to trace the flow of carbon atoms through metabolic pathways. nih.gov When a ¹³C-labeled substrate, such as [¹³C₃]-Cis-Urocanic Acid, is introduced into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. medchemexpress.com The distribution of these heavy isotopes in the resulting products can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This "labeling pattern" provides a wealth of information about the activity of different pathways. nih.gov For instance, the specific positions and number of ¹³C atoms in a product molecule can reveal which of several alternative routes was taken for its synthesis. nih.gov This approach allows for a qualitative and quantitative assessment of pathway utilization that is not achievable by simply measuring metabolite concentrations. chromservis.eu
Design and Implementation of Metabolic Flux Analysis (MFA) Studies Utilizing [13C3]-Urocanic Acid
Metabolic Flux Analysis (MFA) is a sophisticated method that quantifies the rates (fluxes) of reactions within a metabolic network. sci-hub.se ¹³C-MFA is considered the gold standard for determining intracellular fluxes in living cells. d-nb.infomdpi.com The design of an MFA study involving [¹³C₃]-Urocanic Acid would begin with defining a metabolic model that includes the known biochemical reactions involving urocanic acid and its downstream metabolites. d-nb.info
The experimental phase involves introducing [¹³C₃]-Cis-Urocanic Acid to the cells or organism under investigation and allowing the system to reach a metabolic steady state. sci-hub.se Subsequently, key metabolites are extracted, and their mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com
Finally, computational algorithms are used to fit the experimentally measured labeling patterns and other physiological data (e.g., substrate uptake and product secretion rates) to the metabolic model. mdpi.com This process yields a detailed map of the intracellular metabolic fluxes, revealing how cells are utilizing urocanic acid and how this metabolism is integrated with the broader metabolic network. plos.org Such studies can uncover novel metabolic pathways and identify bottlenecks in biochemical production. mdpi.complos.org
Quantification of Endogenous Metabolites via Isotope Dilution Mass Spectrometry
Accurate quantification of metabolites in complex biological samples is a significant challenge in metabolomics. Isotope dilution mass spectrometry (IDMS) is a highly precise method that addresses this challenge by using a stable isotope-labeled version of the analyte as an internal standard. nih.gov
Role of [13C3]-Cis-Urocanic Acid as an Internal Standard in Quantitative Metabolomics
[¹³C₃]-Cis-Urocanic Acid serves as an ideal internal standard for the quantification of endogenous cis-urocanic acid. sigmaaldrich.comchemie-brunschwig.ch Because it is chemically identical to the natural (¹²C) form, it behaves in the same way during sample preparation, extraction, and chromatographic separation. chromservis.eu However, due to its higher mass, it can be distinguished from the endogenous analyte by a mass spectrometer. sigmaaldrich.com
By adding a known amount of [¹³C₃]-Cis-Urocanic Acid to a biological sample at the beginning of the workflow, any losses of the analyte during sample processing will affect both the labeled and unlabeled forms equally. The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then used to accurately calculate the concentration of the endogenous cis-urocanic acid in the original sample. nih.gov This method corrects for variations in sample recovery and matrix effects, which are common sources of error in quantitative analysis. science.gov
Enhancement of Analytical Accuracy and Precision in Complex Biological Samples
The use of [¹³C₃]-Cis-Urocanic Acid as an internal standard significantly enhances the accuracy and precision of quantitative measurements in complex biological matrices such as blood, urine, and tissue extracts. chromservis.eumdpi.com These samples contain a multitude of other molecules that can interfere with the analysis, a phenomenon known as the matrix effect. science.gov The internal standard co-elutes with the analyte of interest, experiencing the same ion suppression or enhancement in the mass spectrometer's ion source. This co-elution allows for the normalization of the signal, thereby mitigating the impact of the matrix effect and leading to more reliable and reproducible results. mdpi.com The high isotopic purity of commercially available [¹³C₃]-Cis-Urocanic Acid further contributes to the accuracy of the quantification. sigmaaldrich.comsigmaaldrich.com
Elucidation of Metabolic Pathways and Fluxes using [13C3]-Cis-Urocanic Acid
By combining the principles of stable isotope tracing and quantitative analysis, [¹³C₃]-Cis-Urocanic Acid becomes a powerful tool for elucidating the metabolic pathways and fluxes related to urocanic acid metabolism. For instance, in the skin, urocanic acid is a major chromophore that isomerizes from the trans to the cis form upon exposure to UVB radiation. nih.govnih.gov The subsequent metabolic fate of cis-urocanic acid is of significant interest due to its immunosuppressive properties. researchgate.net
By administering [¹³C₃]-Cis-Urocanic Acid, researchers can trace the labeled carbons into downstream metabolites, thereby identifying the enzymes and pathways involved in its degradation or conversion. This approach can help to understand how the metabolism of cis-urocanic acid contributes to its biological effects, such as the modulation of cyclic AMP levels. nih.gov Furthermore, by applying MFA, the rates of these metabolic conversions can be quantified under different physiological or pathological conditions, providing a deeper understanding of the role of urocanic acid metabolism in skin biology and disease.
Table 1: Research Findings on the Application of [13C3]-Cis-Urocanic Acid and Related Methodologies
| Research Area | Key Finding | Implication |
|---|---|---|
| Metabolic Flux Analysis | ¹³C-MFA can identify novel metabolic pathways and bottlenecks in cellular metabolism. mdpi.complos.org | Provides targets for metabolic engineering and understanding disease states. |
| Isotope Dilution Mass Spectrometry | The use of stable isotope-labeled internal standards like [¹³C₃]-Cis-Urocanic Acid significantly improves the accuracy and precision of metabolite quantification in complex samples. nih.govmdpi.com | Enables reliable measurement of biomarkers for clinical diagnostics and research. |
| Metabolic Pathway Tracing | ¹³C labeling patterns in metabolites reveal the specific biochemical routes taken from a labeled precursor. nih.gov | Allows for detailed mapping of metabolic networks and understanding of pathway regulation. |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Cis-Urocanic Acid-[13C3] | |
| cis-Urocanic acid | |
| Carbon-13 | |
| trans-Urocanic acid |
Mechanistic Studies on the Biological Roles of Cis Urocanic Acid
Immunomodulatory Mechanisms Investigated in In Vitro and Animal Research Models
Research has demonstrated that cis-Urocanic Acid (cis-UCA) possesses notable immunomodulatory properties, influencing a range of immune cells and their functions. These effects are central to its role as a mediator of UV-induced immune suppression. amanote.com
Modulation of T-Cell Responses and Regulatory T-Cell Activation by Cis-Urocanic Acid
In studies on human peripheral blood lymphoid cells, cis-Urocanic Acid has been shown to stereospecifically modulate T-cell parameters. Treatment with cis-UCA resulted in a significant reduction in the CD4/CD8 ratio. nih.gov Furthermore, when T-cells were preincubated with cis-UCA, it led to a significant downregulation of purified protein derivative-induced interleukin 2 (IL-2) production by autologous T-cells, indicating an inhibitory effect on T-cell activation. nih.gov The trans isomer of urocanic acid showed no such effects in these in vitro tests. nih.gov
Effects on Antigen-Presenting Cell Function and Antigen Presentation Pathways
Cis-UCA has a pronounced impact on the function of antigen-presenting cells (APCs), a key component of the adaptive immune response. amanote.com In vivo studies using mouse models revealed that the administration of cis-UCA leads to a significant impairment in the antigen-presenting capability of splenic dendritic cells. nih.gov This defect was observed in dendritic cells prepared from mice treated with cis-UCA, whereas the trans isomer had no effect on APC ability. nih.gov Similarly, in vitro incubation of epidermal cells with cis-UCA, but not trans-UCA, completely inhibited the presentation of tumor-associated antigens by Langerhans cells. molvis.org This inhibition of antigen presentation is a critical mechanism through which cis-UCA exerts its immunosuppressive effects. nih.govmolvis.org Interestingly, the impairment of dendritic cell function was not immediate, showing a time delay in its generation, and was not associated with a decrease in the expression of MHC class II molecules (I-Ad). nih.gov
Impact on Cytokine and Chemokine Secretion Profiles in Cellular Systems
Cis-UCA significantly influences the secretion of various cytokines and chemokines, particularly in keratinocytes. In primary human keratinocytes, cis-UCA treatment leads to a dose-dependent increase in the protein production of Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govnih.gov This effect mirrors the cellular response to solar-simulated radiation, while trans-UCA has no such impact. nih.gov
The compound also enhances the secretion of Prostaglandin E2 (PGE2), a potent immunomodulatory lipid mediator. nih.govnih.gov This is achieved through the induction of PG-endoperoxide synthase-2. nih.gov Some studies suggest cis-UCA may synergize with histamine (B1213489) to further increase PGE2 production by keratinocytes. nih.gov The effect of cis-UCA on Interleukin-10 (IL-10) appears to be cell-type dependent, with reports indicating both increased production in activated T-cells and inhibition of secretion in T lymphocytes. molvis.org Information regarding the specific impact of cis-UCA on CXCL1 secretion is not detailed in the available research.
Below is a summary of the effects of cis-Urocanic Acid on various cytokines and mediators.
| Mediator | Effect in Keratinocytes | Effect in T-Cells | Source |
| TNF-alpha | Increased secretion | Not specified | nih.govnih.gov |
| IL-6 | Increased secretion | Not specified | nih.govnih.gov |
| IL-8 | Increased secretion | Not specified | nih.govnih.gov |
| PGE2 | Increased secretion | Not specified | nih.govnih.gov |
| IL-10 | Not specified | Conflicting reports (increase/inhibition) | molvis.org |
Cellular Signaling Pathways Regulated by Cis-Urocanic Acid
Cis-UCA modulates intracellular signaling cascades, particularly those related to cellular stress and inflammatory responses. Its influence on the mitogen-activated protein kinase (MAPK) pathways has been a subject of investigation.
Activation of Extracellular Signal-Regulated Kinase (ERK) and Jun N-terminal Kinase (JNK) Pathways
Contrary to activation, research indicates that cis-Urocanic Acid acts as a suppressor of the c-Jun N-terminal Kinase (JNK) signaling pathway, especially in response to cellular stress like UV-B irradiation. researchgate.net In human corneal epithelial cells exposed to UV-B, cis-UCA was found to inhibit the phosphorylation of both JNK and its downstream target, c-Jun. researchgate.net This suggests that the molecular target of cis-UCA is located upstream of JNK in UV-B-stressed cells. nih.gov By suppressing the JNK pathway, cis-UCA can alleviate UV-B-induced apoptosis and declines in cell proliferation. researchgate.net The available research does not support a role for cis-UCA in the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.
Role in the Modulation of Serine/Threonine and Tyrosine Phosphatase Activity
The specific role of cis-Urocanic Acid in the direct modulation of serine/threonine and tyrosine phosphatase activity is not detailed in the currently available scientific literature. These phosphatases are crucial regulators of signaling pathways, and further research is needed to elucidate any potential interactions with cis-UCA.
Influence on Intracellular Proton Dynamics and Cellular Acidification in Cultured Cells
Cis-urocanic acid (cis-UCA) has been identified as a molecule capable of altering the internal pH of cells, a phenomenon termed the "protodynamic concept". nih.gov This process involves the transport of protons from the extracellular environment into the cytosol, leading to intracellular acidification. nih.govnih.gov Research has shown that this effect is particularly pronounced in a weakly acidic extracellular milieu. nih.gov
In in vitro studies using various human cancer cell lines, including melanoma, cervical carcinoma, and fibrosarcoma, cis-UCA demonstrated a dose-dependent ability to reduce intracellular pH (pHi). nih.gov A significant decrease in pHi, by as much as 0.5 pH units, was observed when cells were exposed to cis-UCA concentrations ranging from 0.3 to 30 mM in an extracellular medium with a pH of 6.5. nih.gov Notably, this acidifying effect was not observed when the extracellular pH was neutral (pH 7.4), highlighting the dependence of cis-UCA's proton-shuttling capability on an acidic tumor microenvironment. nih.gov
Similar findings were reported for 5637 human bladder carcinoma cells. nih.govresearchgate.net Flow cytometry analysis of cells labeled with a pH-sensitive dye confirmed that cis-UCA induces intracellular acidification, contingent upon a mildly acidic extracellular environment. nih.govresearchgate.net This capacity to disrupt the normally neutral intracellular pH of cancer cells is a key mechanism underlying its biological effects. nih.govnih.gov
| Cell Line | Extracellular pH | Cis-UCA Concentration | Observed Effect |
|---|---|---|---|
| Human Melanoma (A2058), Cervical Carcinoma, Fibrosarcoma | 6.5 | 0.3 - 30 mM | pHi decreased by up to 0.5 units |
| Human Melanoma, Cervical Carcinoma, Fibrosarcoma | 7.4 | 0.3 - 30 mM | No significant change in pHi |
| Human Bladder Carcinoma (5637) | 6.5 | Not specified | Intracellular acidification confirmed |
| Human Bladder Carcinoma (5637) | 7.4 | Not specified | No significant change in pHi |
Receptor-Mediated Biological Activity of Cis-Urocanic Acid
Characterization of Interactions with Serotonin (B10506) (5-HT2A) Receptors in Research Models
A significant body of research has identified cis-UCA as an agonist for the serotonin 2A (5-HT2A) receptor. nih.govwikipedia.org This interaction is considered a primary mechanism for the immunomodulatory effects associated with the compound. nih.govpnas.org Studies have demonstrated that cis-UCA binds to the human 5-HT2A receptor with a relatively high affinity, with a reported dissociation constant (Kd) of 4.6 nM. nih.govpnas.orgmedchemexpress.comtargetmol.com
Computational docking models have explored the molecular basis for this interaction, revealing that cis-UCA and the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), share similar binding modes within the 5-HT2A receptor. nih.gov These analyses also suggest that cis-UCA possesses a potentially higher binding affinity compared to serotonin itself, providing a rationale for its function as a potent receptor agonist. nih.gov
Experimental evidence further supports this agonist activity. In mouse fibroblast cell lines stably transfected with the human 5-HT2A receptor, treatment with cis-UCA was shown to activate downstream signaling pathways, specifically by inducing calcium mobilization. nih.gov This effect could be blocked by the application of a selective 5-HT2A receptor antagonist, confirming that the observed activity is mediated through this specific receptor subtype. nih.gov The immunosuppressive actions of cis-UCA have also been successfully blocked in mice by using 5-HT2A receptor antagonists, reinforcing the physiological relevance of this receptor interaction. nih.govpnas.org
Exploration of Other Potential Cellular Receptor Targets and Binding Affinities
While the interaction with the 5-HT2A receptor is the most well-characterized pathway for cis-UCA's receptor-mediated activity, research suggests its immunomodulatory effects may be complex and potentially involve other pathways. wikipedia.org The majority of current research, however, points to the 5-HT2A receptor as the principal molecular target for its immunosuppressive functions. wikipedia.orgnih.govpnas.org
Earlier investigations into alternative receptor targets have largely yielded negative results. Studies exploring interactions with other receptors, such as histamine receptors, imidazol(in)e receptors, and α2-adrenergic receptors, did not identify them as direct targets for cis-UCA. medicaljournals.se The structural similarity between the imidazole (B134444) ring of cis-UCA and histamine prompted initial investigations into histamine receptors, but this hypothesis was not substantiated. medicaljournals.se
Therefore, while the 5-HT2A receptor remains the primary focus of receptor-mediated studies, the complete profile of cis-UCA's interactions with cellular receptors continues to be an area of scientific inquiry.
Research into Cell Survival and Apoptosis Pathways in In Vitro Models
Induction of Apoptotic and Necrotic Cell Death in Cultured Cancer Cell Lines
The intracellular acidification induced by cis-UCA is a potent trigger for programmed cell death pathways in cancer cells. nih.gov Research has demonstrated that cis-UCA can induce both apoptosis and necrosis in various cultured cancer cell lines. nih.govnih.gov
In studies on A2058 human melanoma cells, treatment with 30 mM cis-UCA under acidic extracellular conditions (pH 6.5) led to the induction of apoptosis. nih.gov This was confirmed by the observation of key apoptotic markers, including the binding of annexin-V to the cell surface and the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Furthermore, an increase in tumor necrosis was observed in in vivo models following intratumoral injection of cis-UCA. nih.gov
Similar cytotoxic effects were observed in 5637 human bladder carcinoma cells. nih.govnih.gov Treatment with cis-UCA was reported to induce both apoptotic and necrotic cell death. nih.govnih.gov The specific mode of cell death can be influenced by the cellular context and the intensity of the initial stimulus. nih.gov Apoptosis is a controlled, energy-dependent process of cell dismantling, whereas necrosis is typically a more chaotic process resulting from severe cellular injury. nih.govresearchgate.net The ability of cis-UCA to trigger both pathways underscores its potent cytotoxic capabilities against cancer cells in vitro. nih.govnih.gov
| Cell Line | Observed Mode of Cell Death | Key Findings / Markers |
|---|---|---|
| Human Melanoma (A2058) | Apoptosis, Necrosis | Annexin-V binding, Caspase-3 activation, Increased tumor necrosis |
| Human Bladder Carcinoma (5637) | Apoptosis, Necrosis | Induction of both apoptotic and necrotic cell death confirmed |
| Human Cervical Carcinoma | Reduced Viability | Dose-dependent reduction in viable cells |
| Human Fibrosarcoma | Reduced Viability | Dose-dependent reduction in viable cells |
Effects on Cell Cycle Progression and Metabolic Activity in Cell Models
Beyond directly inducing cell death, cis-UCA also exerts cytostatic effects by interfering with fundamental cellular processes such as metabolic activity and cell cycle progression. nih.govnih.gov
In 5637 bladder carcinoma cells, treatment with cis-UCA was shown to rapidly impair metabolic activity. nih.govnih.gov This was demonstrated using a colorimetric MTS assay, which measures the cumulative cellular reducing power. A significant inhibition of metabolic function was observed within hours of exposure to cis-UCA, preceding widespread loss of cell viability. nih.gov
Emerging Research Frontiers and Future Directions for Cis Urocanic Acid 13c3
Development of Novel Research Probes and Labeled Analogues for Enhanced Specificity
The synthesis of isotopically labeled compounds like Cis-Urocanic Acid-[13C3] is a cornerstone of modern biomedical research, enabling precise tracking and quantification in metabolic studies. medchemexpress.comnih.gov The incorporation of stable heavy isotopes such as carbon-13 does not significantly alter the chemical properties of the molecule, making it an ideal tracer for understanding its pharmacokinetic and metabolic profiles. medchemexpress.commedchemexpress.com
The primary application of Cis-Urocanic Acid-[13C3] is as a research probe to trace its metabolic fate and distribution in vivo and in vitro. By using techniques like mass spectrometry, researchers can distinguish the labeled cis-UCA from its endogenous, unlabeled counterpart. This allows for the precise measurement of its absorption, distribution, metabolism, and excretion (ADME) without the confounding variable of endogenous production.
Future research is focused on developing more sophisticated labeled analogues to probe specific biological interactions with greater precision. This includes the synthesis of derivatives with photo-reactive groups or fluorescent tags, in addition to the isotopic label. Such multi-functional probes would allow for not only tracing the molecule but also identifying its binding partners (e.g., receptors, enzymes) through techniques like photo-affinity labeling and pull-down assays. These advanced probes will be instrumental in definitively identifying the direct molecular targets of cis-UCA and elucidating its complex signaling pathways.
Advanced Computational Modeling and Simulations of Isomerization and Biological Interactions
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the complex behavior of molecules like cis-urocanic acid at an atomic level. nih.govnih.gov Recent studies have employed laser spectroscopy and quantum chemical calculations to investigate the spectroscopy and excited-state dynamics of urocanic acid and its derivatives. rsc.orgrsc.org These studies have revealed that the photophysical properties are dominated by nearly degenerate electronically excited states, and that tautomerization significantly influences these dynamics. rsc.org
The use of Cis-Urocanic Acid-[13C3] in these models can provide more refined data. For instance, the slightly altered mass due to the 13C isotopes can be used to validate and refine the force fields used in MD simulations, leading to more accurate predictions of its conformational dynamics and interactions with biological molecules such as proteins and membranes.
Advanced computational approaches are being used to simulate the binding of cis-UCA to its putative receptors, such as the serotonin (B10506) (5-HT2A) receptor. wikipedia.orgnih.govcapes.gov.br MD simulations can model the docking process, predict binding affinities, and identify the key amino acid residues involved in the interaction. nih.gov These in silico experiments can guide the design of new experiments and help to interpret experimental data. For example, simulations can predict how mutations in a receptor might affect its binding to cis-UCA, which can then be tested in cellular assays.
Future directions will likely involve the use of multiscale modeling, combining quantum mechanics (QM) methods to describe the electronic rearrangements during photoisomerization with classical MD simulations to model the larger-scale interactions with the biological environment. This integrated approach will provide a more complete picture of how cis-UCA functions, from the initial absorption of a photon to the triggering of a cellular response.
Integration of Multi-Omics Data (e.g., Proteomics, Transcriptomics) in Cis-Urocanic Acid Research
The advent of "multi-omics" technologies, which allow for the simultaneous measurement of multiple types of biological molecules (e.g., genes, proteins, metabolites), is revolutionizing our understanding of complex biological processes. The integration of transcriptomics, proteomics, and metabolomics data is a powerful approach to unravel the multifaceted effects of cis-urocanic acid.
A notable example of this approach is a study that used microarray analysis (a transcriptomic technique) to examine changes in gene expression in primary human keratinocytes after treatment with cis-UCA. nih.gov The study found that cis-UCA, but not its trans-isomer, upregulated approximately 400 genes, including 16 that were also induced by solar-simulated radiation. nih.gov These genes were associated with critical cellular processes such as apoptosis, cell growth arrest, cytokine production, and oxidative stress. nih.gov This research highlights how transcriptomics can identify the genetic pathways modulated by cis-UCA.
Furthermore, metabolomic studies have successfully identified changes in the levels of urocanic acid isomers in both plasma and urine following UV exposure, demonstrating the utility of this omics approach in tracking the metabolic consequences of cis-UCA production. nih.gov Proteomic analyses have also been employed to identify cellular proteins that respond to treatment with compounds that induce apoptosis, a process also influenced by cis-UCA. nih.govnih.gov
Future research will focus on the integrated analysis of these different omics datasets. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the cellular response to cis-UCA. This systems-biology approach will be crucial for identifying key signaling hubs and understanding how the various molecular changes are interconnected, ultimately leading to the observed physiological effects.
| Research Area | Key Findings | Reference |
| Transcriptomics | Cis-UCA upregulates ~400 genes in primary human keratinocytes, including those involved in apoptosis, cell growth arrest, and inflammation. | nih.gov |
| Metabolomics | UV exposure leads to detectable changes in urocanic acid isomer levels in plasma and urine. | nih.gov |
| Proteomics | Proteomic techniques can identify proteins involved in cellular responses like apoptosis, which is a known effect of cis-UCA. | nih.govnih.gov |
Exploration of Urocanic Acid Isomers in Non-Dermatological Biological Systems and Research Models
While the role of cis-urocanic acid in dermatological processes is well-established, emerging research is uncovering its significance in a variety of non-dermatological systems. This expansion of research is revealing the systemic effects of this UV-induced metabolite.
One of the most promising new areas of investigation is in ophthalmology . Studies have shown that cis-UCA can be beneficial in treating dry eye disease. In a murine model, a 1.0% topical formulation of cis-UCA was effective in reducing corneal fluorescein (B123965) staining, a key sign of dry eye. arvojournals.org Furthermore, cis-UCA has been shown to protect human retinal pigment epithelial (RPE) cells from UVB-induced damage and to suppress inflammasome activation, suggesting a potential therapeutic role in diseases like age-related macular degeneration (AMD). nih.gov Clinical trials have also demonstrated that cis-UCA eye drops are safe and well-tolerated in healthy human subjects. researchgate.netnih.gov
The systemic immunomodulatory effects of cis-UCA are also being explored in various research models. In a study using a rat model of parasitic infection (Trichinella spiralis), subcutaneous injection of cis-UCA led to a significant increase in the number of parasite larvae in muscle tissue and impaired the delayed-type hypersensitivity response to the parasite antigen. nih.gov This demonstrates that cis-UCA can exert immunosuppressive effects beyond the skin.
There is also growing interest in the potential role of cis-UCA in oncology , beyond skin cancer. Its ability to induce apoptosis in various cell types has led to investigations into its potential as an anti-cancer agent. cancer.gov For example, it has been shown to inhibit the growth of melanoma xenografts in mice. cancer.gov
The following table summarizes some of the key research findings on the non-dermatological effects of cis-urocanic acid.
| Biological System | Research Model | Key Findings | Reference |
| Ophthalmology | Murine model of dry eye disease | 1.0% topical cis-UCA reduced corneal fluorescein staining. | arvojournals.org |
| Human retinal pigment epithelial cells | Cis-UCA improved cell viability and suppressed inflammasome activation after UVB exposure. | nih.gov | |
| Healthy human volunteers | Cis-UCA eye drops were safe and well-tolerated. | researchgate.netnih.gov | |
| Systemic Immunity | Rat model of Trichinella spiralis infection | Cis-UCA suppressed the immune response to the parasite. | nih.gov |
| Oncology | Murine melanoma xenograft model | Cis-UCA inhibited tumor growth. | cancer.gov |
Q & A
Q. How can isotopic purity and stability of Cis-Urocanic Acid-[13C3] be validated during synthesis and storage?
Methodological Answer:
- Isotopic purity can be confirmed using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to verify the incorporation of 13C atoms at specific positions. For stability, monitor degradation under varying storage conditions (e.g., −20°C, light-protected environments) via high-performance liquid chromatography (HPLC) to assess compound integrity over time .
- Ensure compliance with protocols for handling light-sensitive compounds, as cis-urocanic acid is prone to isomerization under UV exposure .
Q. What experimental controls are critical when studying Cis-Urocanic Acid-[13C3] in immune suppression assays?
Methodological Answer:
- Include unlabeled cis-urocanic acid as a control to differentiate isotopic effects from biological activity.
- Use UV-irradiated vs. non-irradiated animal models to isolate the role of endogenous cis-urocanic acid in immune modulation. Validate results with anti-cis-urocanic acid monoclonal antibodies to confirm specificity .
- Quantify immune endpoints (e.g., delayed-type hypersensitivity [DTH], contact hypersensitivity [CHS]) using standardized assays to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory findings on Cis-Urocanic Acid-[13C3]’s role in UV-induced immune suppression be resolved?
Methodological Answer:
- Contradictions may arise from differences in immune endpoint selection (e.g., DTH vs. CHS) or dosage regimes (physiological vs. supra-physiological). Address this by:
- Conducting parallel experiments with multiple immune endpoints.
- Using isotopic labeling to trace metabolite distribution and correlate with localized immune effects .
- Apply systems biology approaches (e.g., transcriptomics or cytokine profiling) to identify pathways partially regulated by cis-urocanic acid, such as IL-12-dependent mechanisms .
Q. What methodologies are recommended to investigate the role of Cis-Urocanic Acid-[13C3] in photocarcinogenesis?
Methodological Answer:
- Use long-term UV exposure models in mice combined with 13C-tracking to monitor metabolite accumulation in tumor microenvironments.
- Pair with immune checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergistic effects on tumor growth.
- Validate findings using genetically modified mice (e.g., IL-12 knockouts) to dissect cis-urocanic acid’s contribution to immune evasion .
Methodological Design & Data Analysis
Q. How should researchers design tracer studies to map Cis-Urocanic Acid-[13C3] metabolism in vivo?
Methodological Answer:
- Administer 13C-labeled compound via topical or systemic routes and collect tissue samples (skin, lymph nodes) at timed intervals.
- Analyze isotopic enrichment using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) .
- Normalize data to endogenous unlabeled urocanic acid levels to distinguish de novo synthesis from administered tracer .
Q. What statistical approaches are optimal for analyzing dose-response relationships in Cis-Urocanic Acid-[13C3] studies?
Methodological Answer:
- Prioritize effect size metrics (e.g., Cohen’s d) over p-values to emphasize biological significance, particularly in studies with small sample sizes.
- Use mixed-effects models to account for variability in UV exposure or animal cohorts.
- For contradictory results, apply meta-analysis frameworks to aggregate data across studies and identify moderating variables (e.g., species, UV dosage) .
Handling Technical Challenges
Q. How can researchers mitigate photoisomerization artifacts in Cis-Urocanic Acid-[13C3] experiments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
